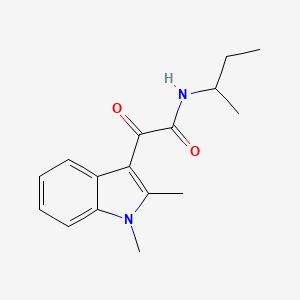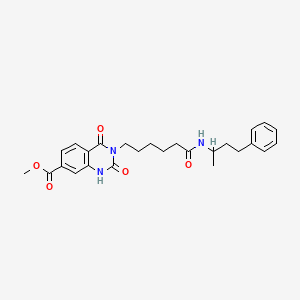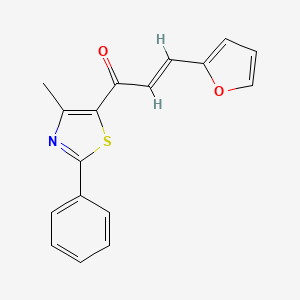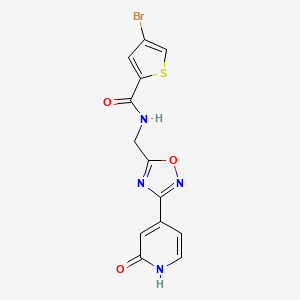
Acide 3-(m-tolyl)isoxazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(m-Tolyl)isoxazole-5-carboxylic acid” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that are commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-(m-Tolyl)isoxazole-5-carboxylic acid” is characterized by a five-membered heterocyclic moiety . The total percentage of the resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
“3-(m-Tolyl)isoxazole-5-carboxylic acid” can be a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Applications De Recherche Scientifique
Découverte de médicaments
L'isoxazole, un pharmacophore hétérocyclique à cinq chaînons, est largement utilisé comme une partie cruciale de la recherche en découverte de médicaments . Les échafaudages d'isoxazole fonctionnalisés présentent différentes activités biologiques telles que l'activité anticancéreuse, antioxydante, antibactérienne et antimicrobienne .
Applications anticancéreuses
Les échafaudages d'isoxazole se sont avérés avoir des propriétés anticancéreuses. Par exemple, les échafaudages d'isoxazole 3,5-diaryl ont été démontrés comme des médiateurs anticancéreux efficaces .
Applications antibiotiques
La structure centrale de l'isoxazole a été trouvée dans de nombreux médicaments tels que le sulfaméthoxazole, qui agit comme un antibiotique .
Applications neurologiques
Les médicaments à base d'isoxazole comme le muscimol agissent comme des GABAA, et l'acide iboténique agit comme une neurotoxine .
Applications anti-inflammatoires
Le parécoxib, qui contient un noyau d'isoxazole, agit comme un inhibiteur de la COX2 .
Applications immunosuppressives
La leflunomide, un autre médicament contenant un noyau d'isoxazole, agit comme un agent immunosuppresseur .
Traitement de la tuberculose
Dans les efforts continus pour trouver des agents chimiothérapeutiques potentiels actifs contre Mycobacterium tuberculosis résistant aux médicaments, des variantes d'urée et de thiourée d'esters méthyliques de l'acide 5-phényl-3-isoxazolecarboxylique ont été synthétisées et évaluées biologiquement comme des agents anti-TB prometteurs .
Synthèse peptidique
Un nouvel -acide aminé non naturel, présentant diverses activités biologiques, a été couplé avec succès à un peptide lié à une résine en utilisant différentes conditions réactionnelles, y compris la synthèse en phase solide classique et agitée par ultrasons .
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Orientations Futures
The future directions in the field of isoxazoles, including “3-(m-Tolyl)isoxazole-5-carboxylic acid”, involve the development of new eco-friendly synthetic strategies . There is a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Mécanisme D'action
Target of Action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
It’s known that isoxazole derivatives interact with their targets based on their chemical diversity . The presence of a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that isoxazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °c to obtain isoxazole-linked glycol-conjugates 27 in good yield . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that isoxazole derivatives have shown significant effects as anti-inflammatory agents . Also, some isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promising antitubercular activity .
Action Environment
It’s known that the synthesis of isoxazole derivatives can be influenced by environmental factors . For example, the application of microwave irradiation can reduce the reaction time .
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMXZJKQIWUNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
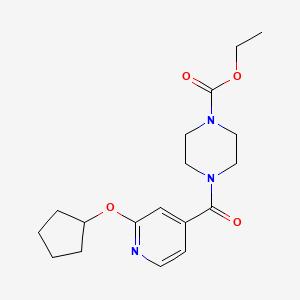
![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)


![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)
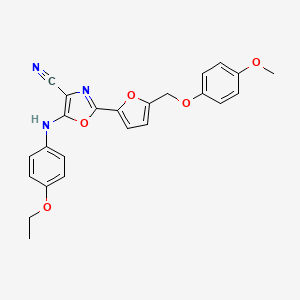
![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
